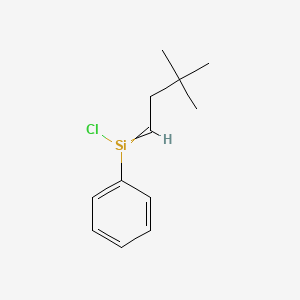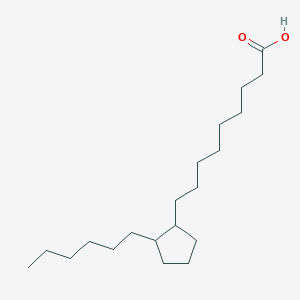
9-(2-Hexylcyclopentyl)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Hexylcyclopentyl)nonanoic acid is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hexyl group and a nonanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hexylcyclopentyl)nonanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with a hexyl halide to introduce the hexyl group. This is followed by a series of reactions to introduce the nonanoic acid chain. The key steps include:
Alkylation: Cyclopentanone is reacted with a hexyl halide in the presence of a strong base to form 2-hexylcyclopentanone.
Oxidation: The resulting 2-hexylcyclopentanone is oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid is then subjected to chain extension reactions to introduce the nonanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Hexylcyclopentyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Aplicaciones Científicas De Investigación
9-(2-Hexylcyclopentyl)nonanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(2-Hexylcyclopentyl)nonanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar chain length but without the cyclopentyl ring.
Hexylcyclopentane: A compound with a similar cyclopentyl ring structure but lacking the nonanoic acid chain.
Uniqueness
9-(2-Hexylcyclopentyl)nonanoic acid is unique due to its combined structural features of a cyclopentyl ring and a long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both rigidity and flexibility are required.
Propiedades
Número CAS |
160281-93-6 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
9-(2-hexylcyclopentyl)nonanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-9-13-18-15-12-16-19(18)14-10-7-5-6-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
Clave InChI |
HBJIUOGOLAADFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCCC1CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



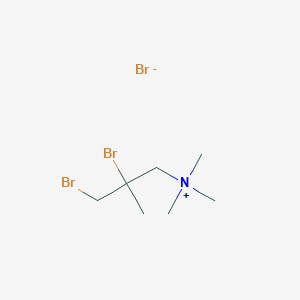
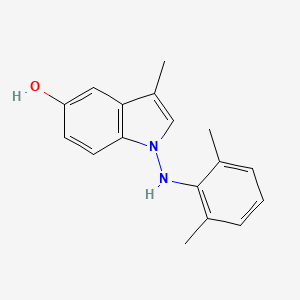
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
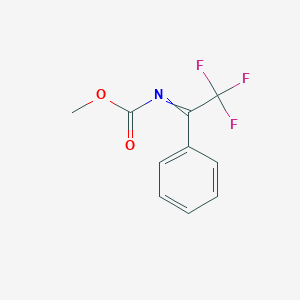
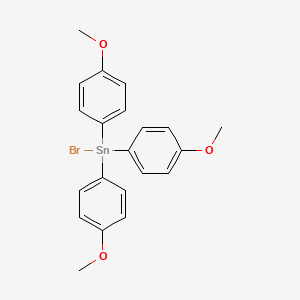
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
